ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate
Beschreibung
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is a complex organic compound that belongs to the class of aminoquinolines. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an imino group and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36g/mol |
IUPAC-Name |
ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15(19)10-18-13-8-4-3-6-11(13)16(17)12-7-5-9-14(12)18/h17H,2-10H2,1H3 |
InChI-Schlüssel |
MXPFQVVZAQMHRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Kanonische SMILES |
CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
Major products formed from these reactions include various quinoline derivatives, amines, and substituted esters, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group and quinoline core play crucial roles in binding to biological targets, such as enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and alteration of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminoquinolines and quinoline derivatives, such as:
- 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
- 4-hydroxy-2-quinolones
- Ipidacrine
Uniqueness
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is unique due to its specific structural features, such as the presence of both an imino group and an ethyl acetate moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
